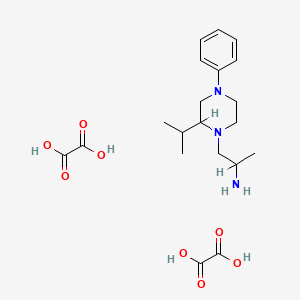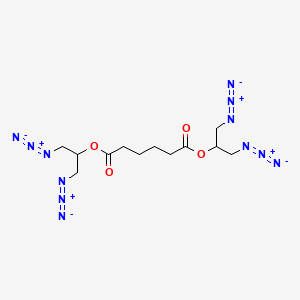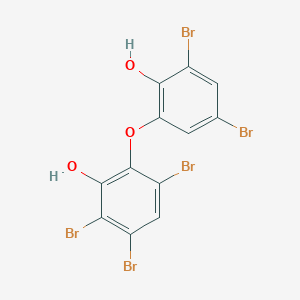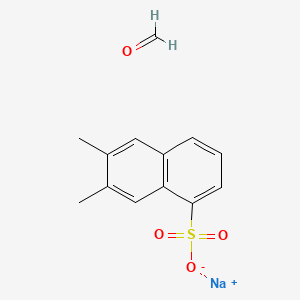
Pyroglutamyl-histidyl-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyroglutamyl-histidyl-alanine is a tripeptide compound composed of pyroglutamic acid, histidine, and alanine. This compound is structurally related to thyrotropin-releasing hormone (TRH), which plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. This compound has been studied for its potential biological and pharmacological activities, particularly in relation to thyroid function and prolactin release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamyl-histidyl-alanine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include the tert-butyloxycarbonyl (Boc) group for the amino group and the methyl ester for the carboxyl group.
Coupling of Pyroglutamic Acid and Histidine: The protected pyroglutamic acid is first coupled with protected histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Addition of Alanine: The resulting dipeptide is then coupled with protected alanine using similar coupling reagents and conditions.
Deprotection: The final step involves the removal of the protecting groups under acidic or basic conditions to yield the desired tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by cleavage and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyroglutamyl-histidyl-alanine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing Agents: Sodium borohydride (NaBH₄) and other hydrides.
Substitution Reagents: Alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidyl radicals, while reduction of the peptide bonds can yield smaller peptide fragments .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Studied for its role in regulating thyroid function and prolactin release.
Medicine: Potential therapeutic applications in thyroid disorders and prolactin-related conditions.
Industry: Used in the production of peptide-based pharmaceuticals and research reagents
Mechanism of Action
The mechanism of action of pyroglutamyl-histidyl-alanine involves its interaction with specific receptors and enzymes in the body. It is structurally related to thyrotropin-releasing hormone (TRH) and can bind to TRH receptors, leading to the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary. This interaction is mediated through G protein-coupled receptors (GPCRs) and involves the activation of intracellular signaling pathways such as the phosphatidylinositol-calcium-protein kinase C (PKC) pathway .
Comparison with Similar Compounds
Similar Compounds
Thyrotropin-Releasing Hormone (TRH): A tripeptide hormone with a similar structure and function.
Pyroglutamyl-histidyl-glycine: Another tripeptide with regulatory functions in the colon.
Histidyl-proline diketopiperazine: A cyclic dipeptide derived from TRH metabolism
Uniqueness
Pyroglutamyl-histidyl-alanine is unique in its specific combination of amino acids and its ability to modulate thyroid function and prolactin release. Its structural similarity to TRH allows it to interact with TRH receptors, but its distinct sequence may confer different pharmacological properties and potential therapeutic applications .
Properties
CAS No. |
82780-19-6 |
|---|---|
Molecular Formula |
C14H19N5O5 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H19N5O5/c1-7(14(23)24)17-13(22)10(4-8-5-15-6-16-8)19-12(21)9-2-3-11(20)18-9/h5-7,9-10H,2-4H2,1H3,(H,15,16)(H,17,22)(H,18,20)(H,19,21)(H,23,24)/t7-,9+,10+/m1/s1 |
InChI Key |
NGNCHLZYBLGYLJ-JEZHCXPESA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)



![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
